3-(Piperidin-4-yl)benzoic acid
Overview
Description
3-(Piperidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is often used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) , which are designed to degrade specific proteins within the cell.
Mode of Action
As a linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This could lead to ubiquitination and subsequent degradation of the target protein.
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Biochemical Analysis
Biochemical Properties
3-(Piperidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with glycine transporter 1 (GlyT1), where this compound acts as an inhibitor . This inhibition can affect the transport of glycine, a neurotransmitter, thereby influencing neurotransmission and synaptic function. Additionally, this compound has been shown to interact with various receptors, including dopamine and serotonin receptors, which can modulate their signaling pathways .
Cellular Effects
This compound has diverse effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the hyperlocomotion induced by phencyclidine in mice, suggesting its potential impact on neuronal activity and behavior . Furthermore, this compound can affect the expression of genes involved in neurotransmission and synaptic plasticity, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the glycine transporter 1 (GlyT1) and inhibits its activity, leading to increased levels of glycine in the synaptic cleft . This elevation of glycine can enhance the activation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and cognitive function . Additionally, this compound may interact with other receptors and enzymes, modulating their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and reduced hyperlocomotion . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with the compound’s use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound may impact metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation . Once inside the cells, this compound can interact with binding proteins that regulate its distribution to different cellular compartments . These interactions can affect the compound’s activity and function, determining its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be targeted to specific compartments or organelles within the cells, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to its subcellular destinations . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
3-piperidin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCKWGCLHGIEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654296 | |
Record name | 3-(Piperidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766508-67-2 | |
Record name | 3-(Piperidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.